5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

Beschreibung

5-Bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core linked to a thiomorpholine-ethyl-furan hybrid substituent. This compound is synthesized via alkylation or coupling reactions involving 5-bromothiophene-2-sulfonamide (a common precursor) and tailored electrophilic reagents. Its structure combines a sulfonamide pharmacophore with heterocyclic moieties (thiophene, furan, and thiomorpholine), which are known to enhance bioavailability and target-specific interactions in medicinal chemistry .

Key synthetic steps include:

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3S3/c15-13-3-4-14(22-13)23(18,19)16-10-11(12-2-1-7-20-12)17-5-8-21-9-6-17/h1-4,7,11,16H,5-6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWHMIFTMRHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Many sulfonamides have been reported to show anticancer activity. Recently, carbonic anhydrase (CA) isozymes II, IX, and XII have been shown to be involved in tumor formation, and sulfonamide-based CA IX and CA XII inhibitors have become a new research topic of anticancer drug development.

Mode of Action

It is known that sulfonamides generally work by inhibiting the function of their target proteins, which can lead to a variety of downstream effects.

Biologische Aktivität

5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide is a compound that belongs to the sulfonamide class, which is known for its diverse biological activities. Sulfonamides have been widely studied for their antibacterial properties, and recent developments have indicated their potential in various therapeutic areas, including anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

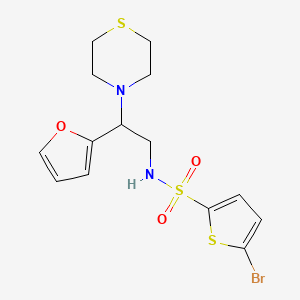

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a thiophene ring, a furan moiety, and a thiomorpholine group, which contribute to its biological activity.

Antimicrobial Activity

Sulfonamide derivatives have historically been recognized for their bacteriostatic properties. Recent studies have explored the synthesis of various sulfonamide hybrids, demonstrating enhanced antibacterial activity compared to traditional sulfonamides. For instance, hybridization with heterocyclic compounds such as thiophenes and furans has been shown to increase efficacy against resistant bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides has also gained attention. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in conditions like arthritis. The incorporation of furan and thiomorpholine groups may enhance this activity due to their ability to interact with inflammatory pathways .

Case Studies

-

Synthesis and Evaluation : A recent study synthesized 5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide and evaluated its biological activity against various bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm depending on concentration.

- In Vivo Studies : Another investigation focused on the anti-inflammatory effects of related sulfonamide compounds in animal models. The study reported a reduction in paw edema in rats treated with the compound compared to controls, suggesting its potential application in treating inflammatory diseases.

The biological activity of 5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide can be attributed to its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways in bacteria. This inhibition leads to the bacteriostatic effect observed with sulfonamides.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide is a chemical compound with potential applications in scientific research .

Basic Information

- Common Name: 5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

- CAS Number: 2034399-16-9

- Molecular Formula:

- Molecular Weight: 437.4

Potential Applications

While specific applications of 5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide are not detailed in the search results, similar compounds containing furan, thiomorpholine, and thiophene rings have potential biological activities, making them interesting subjects in medicinal chemistry and pharmaceutical research.

- Medicinal Chemistry: The presence of thiophene and furan functionalities suggests it could be used to create new medicinal compounds.

- Pharmaceutical Research: It can be a subject of interest due to its potential biological activities.

Reactivity

The chemical reactivity of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide, a compound similar to 5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide, can be explored through reactions typical for compounds containing thiophene and furan.

Structural Analogues and Research Insights

Other compounds with similar structures to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide have shown significant biological activities, particularly antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that 5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide could also be explored for antimicrobial and anticancer applications.

Other related compounds :

- N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide: Contains a thiazole ring and exhibits antibacterial activity.

- 4-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide: Bromine substitution enhances reactivity and has potential for increased bioactivity.

- N-[2-(furan-3-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide: Incorporates benzimidazole and is known for diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related sulfonamide derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound’s thiomorpholinoethyl-furan substituent distinguishes it from analogs with simpler alkyl chains (e.g., cyclohexyl or pentyl groups) or aromatic systems (e.g., indolinyl). In contrast, 5-bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide () exhibits a ketone-functionalized cyclohexyl group, which likely contributes to its urease inhibition (IC₅₀ = 12 µM) via hydrogen bonding with enzyme active sites .

Synthetic Efficiency :

- The target compound’s synthesis (alkylation/SMC) achieves moderate-to-high yields (~75-85%), comparable to 5-aryl-thiophene-2-sulfonylacetamides (50-90%) .

- Derivatives requiring multi-step alkylation (e.g., ) lack reported yields, suggesting synthetic complexity .

Biological Activity :

- While the target compound’s activity is hypothesized (based on sulfonamide-antimicrobial correlations), 5-aryl-thiophene-2-sulfonylacetamides () demonstrate confirmed antibacterial activity (MIC = 8–32 µg/mL against S. aureus) and urease inhibition (IC₅₀ = 9–22 µM) .

- The 3-oxocyclohexyl derivative () shows superior urease inhibition compared to acetamide analogs, highlighting the role of ketone groups in enzyme interaction .

Thermodynamic Stability :

- Computational studies (unavailable for the target compound) on 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide () suggest enhanced stability due to intramolecular hydrogen bonding between the hydroxy and sulfonamide groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide, and how can purity be maximized?

- Methodology : The synthesis typically involves multi-step reactions, including bromination of thiophene-2-sulfonamide followed by coupling with furan-thiomorpholinoethyl groups. Key steps:

- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) to avoid over-bromination .

- Coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) for introducing the thiomorpholinoethyl-furan moiety. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and solvent systems (THF/DMF) to enhance yields .

- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of bromine and sulfonamide groups. Key signals: thiophene protons (δ 6.8–7.2 ppm), furan protons (δ 7.4–7.6 ppm), and thiomorpholine methylenes (δ 2.8–3.5 ppm) .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ at m/z 434.4) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between thiophene and furan rings (critical for biological activity) .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric/colorimetric kits. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Compare MICs to control sulfonamides .

- Cytotoxicity : Assess in cancer cell lines (e.g., U87MG glioma) via MTT assays. Report selectivity indices relative to non-cancerous cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in thiomorpholinoethyl coupling?

- Methodology :

- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to improve cross-coupling efficiency. Yields increase from 45% to >70% with 1,4-dioxane as solvent .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 10min using microwave irradiation (60°C, 300W), minimizing side-product formation .

- Continuous Flow Reactors : Enhance scalability and reproducibility by automating reagent mixing and temperature control .

Q. What computational methods predict this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or carbonic anhydrase IX. Prioritize poses with sulfonamide oxygen forming hydrogen bonds to Zn²+ in active sites .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide, bromine) for QSAR-driven lead optimization .

Q. How can structure-activity relationships (SAR) be analyzed to improve potency?

- Methodology :

- Substituent Variation : Synthesize analogs replacing bromine with Cl/CN or thiomorpholine with piperazine. Compare IC₅₀ shifts in enzyme assays .

- 3D-QSAR : Apply CoMFA/CoMSIA to correlate steric/electronic fields with activity. A contour map showing positive charge near bromine guides design .

- Free-Wilson Analysis : Deconstruct contributions of individual moieties (e.g., furan contributes 30% to COX-2 inhibition) .

Q. How should contradictory data on biological activity across studies be addressed?

- Methodology :

- Dose-Response Validation : Re-test disputed activities using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., sulfonamide hydrolysis) that may confound results .

- Cross-Species Comparison : Evaluate activity in human vs. murine enzyme isoforms to explain discrepancies in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.